THIOFANOX

Übersicht

Beschreibung

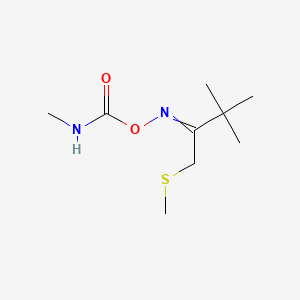

Thiofanox is a chemical compound primarily used as an acaricide and insecticide. It belongs to the class of carbamate insecticides and is known for its effectiveness in controlling pests in agricultural settings . The compound’s IUPAC name is [(3,3-dimethyl-1-methylsulfanylbutan-2-ylidene)amino] N-methylcarbamate, and it has a molecular formula of C9H18N2O2S .

Wissenschaftliche Forschungsanwendungen

Thiofanox has a wide range of scientific research applications, including:

Wirkmechanismus

Thiofanox, also known as DTXSID4042468, this compound, or [(3,3-dimethyl-1-methylsulfanylbutan-2-ylidene)amino] N-methylcarbamate, is a carbamate pesticide . This article will delve into the mechanism of action of this compound, discussing its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that plays a crucial role in nerve function by breaking down acetylcholine, a neurotransmitter, into choline and acetic acid .

Mode of Action

This compound acts as an AChE inhibitor . It forms unstable complexes with cholinesterases by carbamoylation of the active sites of the enzymes . This inhibition is reversible . By inhibiting AChE, this compound prevents the breakdown of acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft, which can interfere with nerve signal transmission .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting AChE, this compound disrupts the normal functioning of this pathway, leading to an overstimulation of the nerves due to the accumulation of acetylcholine .

Pharmacokinetics

As a carbamate pesticide, it is likely to be absorbed through the skin, lungs, and gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via urine .

Result of Action

The primary molecular effect of this compound is the inhibition of AChE, leading to an accumulation of acetylcholine . This can result in overstimulation of the nerves, causing symptoms such as muscle weakness, cramps, and even paralysis . On a cellular level, this compound may affect nerve cells by disrupting normal signal transmission .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, soil composition can affect its mobility and persistence in the environment . Furthermore, temperature and pH can influence its stability and degradation . .

Biochemische Analyse

Biochemical Properties

Thiofanox is an inhibitor of the enzyme acetylcholinesterase (EC 3.1.1.7), which helps in breaking down of acetylcholine into choline and acetic acid . This interaction with acetylcholinesterase is crucial for its function as an insecticide .

Cellular Effects

This compound, by inhibiting acetylcholinesterase, interferes with the normal functioning of nerve cells. The accumulation of acetylcholine due to the inhibition of its breakdown leads to overstimulation of the nerve cells, causing spasms, paralysis, and eventually death .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of the enzyme acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter, into choline and acetic acid. When this compound inhibits this enzyme, it leads to an accumulation of acetylcholine, causing overstimulation of nerve cells .

Dosage Effects in Animal Models

It is known to be highly toxic, with a lethal dose (LD50) of 8500μg/kg in rats .

Subcellular Localization

Given its role as an acetylcholinesterase inhibitor, it is likely to be found in locations where this enzyme is present, such as nerve synapses .

Vorbereitungsmethoden

Thiofanox can be synthesized through various synthetic routes. One common method involves the reaction of 3,3-dimethyl-1-methylthiobutanone with methyl isocyanate in the presence of a base. The reaction conditions typically include a temperature range of 50-70°C and a reaction time of 2-4 hours . Industrial production methods often involve large-scale synthesis using similar reaction conditions but with optimized parameters to ensure high yield and purity .

Analyse Chemischer Reaktionen

Thiofanox undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form this compound-sulfoxide, a more stable derivative.

Hydrolysis: In aqueous solutions, this compound can hydrolyze to form carbon disulfide and methylamine.

Substitution: This compound can undergo substitution reactions with various nucleophiles, leading to the formation of different carbamate derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and acids or bases for hydrolysis and substitution reactions. The major products formed from these reactions include this compound-sulfoxide and various carbamate derivatives .

Vergleich Mit ähnlichen Verbindungen

Thiofanox is unique among carbamate insecticides due to its specific molecular structure and high effectiveness. Similar compounds include:

This compound stands out due to its balance of effectiveness and manageability, making it a preferred choice in many agricultural settings .

Eigenschaften

CAS-Nummer |

39196-18-4 |

|---|---|

Molekularformel |

C9H18N2O2S |

Molekulargewicht |

218.32 g/mol |

IUPAC-Name |

[(Z)-(3,3-dimethyl-1-methylsulfanylbutan-2-ylidene)amino] N-methylcarbamate |

InChI |

InChI=1S/C9H18N2O2S/c1-9(2,3)7(6-14-5)11-13-8(12)10-4/h6H2,1-5H3,(H,10,12)/b11-7+ |

InChI-Schlüssel |

FZSVSABTBYGOQH-YRNVUSSQSA-N |

SMILES |

CC(C)(C)C(=NOC(=O)NC)CSC |

Isomerische SMILES |

CC(C)(C)/C(=N/OC(=O)NC)/CSC |

Kanonische SMILES |

CC(C)(C)C(=NOC(=O)NC)CSC |

Aussehen |

Solid powder |

Color/Form |

COLORLESS SOLID |

melting_point |

133.7 to 135.5 °F (EPA, 1998) 56.5 TO 57.5 °C |

Key on ui other cas no. |

39196-18-4 75013-98-8 |

Physikalische Beschreibung |

Thiofanox is a colorless solid with a pungent odor. Used as a systemic insecticide and acaricide. (EPA, 1998) Colorless solid with a pungent odor; [HSDB] Colorless crystalline solid with an acrid odor; [MSDSonline] |

Piktogramme |

Acute Toxic; Environmental Hazard |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

STABLE AT NORMAL STORAGE TEMP; & REASONABLY STABLE TO HYDROLYSIS AT <30 °C AT PH 5-9 |

Löslichkeit |

5.2 G/L WATER AT 22 °C VERY SOL IN CHLORINATED & AROMATIC HYDROCARBONS, KETONES, INCLUDING APOLAR SOLVENTS; SPARINGLY SOL IN POLAR ALIPHATIC HYDROCARBONS. |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

3,3-dimethyl-1-(methylthio)-2-butanone O-(methylaminocarbonyl)oxime 3,3-dimethyl-1-(methylthio)-2-butanone O-(methylcarbamoyl)oxime Dacamox DS-15647 thiofanox |

Dampfdruck |

0.00017 mmHg at 77 °F (EPA, 1998) 0.00017 [mmHg] 1.7X10-4 mm Hg at 25 °C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.